Metolazone
Overview
Description
Metolazone is a thiazide-like diuretic primarily used to treat congestive heart failure and high blood pressure. It works by decreasing the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume . This compound is marketed under various brand names, including Zaroxolyn, Metoz, and Mykrox .
Mechanism of Action
Target of Action
Metolazone primarily targets the renal tubular mechanism of electrolyte reabsorption . It acts to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This mechanism plays a crucial role in maintaining electrolyte balance and fluid homeostasis in the body.
Mode of Action
This compound interferes with the renal tubular mechanism of electrolyte reabsorption . It inhibits the function of the sodium-chloride symporter, preventing sodium and chloride, and therefore water too, from leaving the lumen to enter the tubule cell . As a result, water remains in the lumen and is excreted as urine, instead of being reabsorbed into the bloodstream .
Biochemical Pathways
This compound’s action on the renal tubular mechanism affects the biochemical pathways related to electrolyte balance and fluid homeostasis. It has been shown to increase the excretion of phosphate and magnesium ions . Additionally, this compound has been found to upregulate mitochondrial chaperones, suggesting a potential impact on mitochondrial stress response pathways .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 65% . It is metabolized minimally in the kidneys and has an elimination half-life of about 14 hours . The primary route of excretion is through urine . A study has shown that single dosing with this compound yielded linear plasma pharmacokinetic properties in healthy subjects .
Result of Action
The primary result of this compound’s action is increased diuresis, leading to a decrease in blood volume and an increase in urine volume . This helps lower blood pressure and prevents excess fluid accumulation in conditions like congestive heart failure . This compound is sometimes used together with loop diuretics such as furosemide or bumetanide, but these highly effective combinations can lead to dehydration and electrolyte abnormalities .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as loop diuretics, can enhance the diuretic effect of this compound . Additionally, factors related to the patient’s health status, such as renal function, can also impact the drug’s action. This compound remains active even when the glomerular filtration rate is below 30–40 mL/min, giving it an advantage over other thiazide diuretics in patients with moderate chronic kidney disease .
Biochemical Analysis
Biochemical Properties
Metolazone functions by interfering with the renal tubular mechanism of electrolyte reabsorption . It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to increased excretion of sodium, chloride, and water, which helps in reducing blood pressure and fluid accumulation . This compound interacts with various enzymes and proteins involved in electrolyte transport, including the sodium-chloride symporter .
Cellular Effects
This compound affects various cell types, particularly renal tubular cells, by inhibiting sodium reabsorption . This inhibition disrupts the electrolyte balance within the cells, leading to increased excretion of sodium and chloride ions . Additionally, this compound can influence cell signaling pathways related to electrolyte transport and fluid balance . It may also affect gene expression related to these pathways, although specific details on these effects are limited .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sodium-chloride symporter in the distal convoluted tubule of the nephron . By inhibiting this symporter, this compound prevents the reabsorption of sodium and chloride ions, leading to their increased excretion . This action reduces blood volume and pressure, providing therapeutic benefits in hypertension and edema . This compound’s effects on gene expression and enzyme activity are secondary to its primary action on the symporter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long-acting properties, with a half-life of approximately 14 hours . Over time, its diuretic effects can lead to significant fluid and electrolyte loss, necessitating careful monitoring of patients . Long-term use may result in electrolyte imbalances, such as hypokalemia and hyponatremia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively reduces blood pressure and fluid accumulation without causing significant adverse effects . At higher doses, it can lead to severe electrolyte imbalances and dehydration . Studies in rats have shown that this compound can reduce blood pressure without causing natriuresis at non-diuretic doses .
Metabolic Pathways
This compound is minimally metabolized in the body and is primarily excreted unchanged in the urine . It undergoes glomerular filtration and active tubular secretion, with a significant portion undergoing enterohepatic recycling . The primary metabolic pathway involves its interaction with renal transporters responsible for its excretion .
Transport and Distribution
This compound is transported and distributed within the body primarily through the renal system . It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is then distributed to the kidneys, where it exerts its diuretic effects . It is also known to bind to plasma proteins, which may influence its distribution and elimination .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal tubular cells, where it targets the sodium-chloride symporter . This localization is crucial for its diuretic action, as it allows this compound to inhibit sodium reabsorption effectively . The presence of specific targeting signals or post-translational modifications that direct this compound to these cells has not been extensively studied .
Preparation Methods
Metolazone can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-3-o-tolyl-4(3H)-quinazolinone with chlorosulfonic acid, followed by the reaction with ammonia to yield this compound . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification and quantification of this compound .
Chemical Reactions Analysis
Metolazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinazoline ring structure.
Substitution: Common reagents for substitution reactions include chlorosulfonic acid and ammonia.
The major products formed from these reactions include various quinazoline derivatives and sulfonamide compounds .
Scientific Research Applications
Metolazone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and mitochondrial function.
Medicine: Extensively used in clinical research for the treatment of hypertension and edema.
Industry: Utilized in the pharmaceutical industry for the production of diuretic medications.
Comparison with Similar Compounds
Metolazone is often compared with other diuretics such as furosemide and hydrochlorothiazide. While all these compounds are used to treat hypertension and edema, this compound is unique in its ability to remain effective even in patients with compromised kidney function . Similar compounds include:
Furosemide: A loop diuretic with a shorter half-life compared to this compound.
Hydrochlorothiazide: A thiazide diuretic with a different mechanism of action and shorter duration of effect.
This compound’s unique properties make it a valuable option for patients with chronic kidney disease and heart failure .
Properties
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHWTWZEMGIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045167 | |
Record name | Metolazone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metolazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |
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Solubility |
INSOL IN WATER & ALCOHOL, 4.07e-02 g/L | |
Record name | Metolazone | |
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Record name | METOLAZONE | |
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Record name | Metolazone | |
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Mechanism of Action |
The actions of metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption. Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. Sodium and chloride ions are excreted in approximately equivalent amounts. The increased delivery of sodium to the distal tubular exchange site results in increased potassium excretion. Metolazone does not inhibit carbonic anhydrase. The antihypertensive mechanism of action of metolazone is not fully understood but is presumed to be related to its saluretic and diuretic properties., IT ACTS PRIMARILY TO INHIBIT SODIUM REABSORPTION AT CORTICAL DILUTING SITE & IN PROXIMAL CONVOLUTED TUBULE. SODIUM & CHLORIDE IONS ARE EXCRETED IN APPROX EQUAL AMT; INCR POTASSIUM EXCRETION MAY ALSO OCCUR. DIURETIC POTENCY APPROXIMATES THAT OF THIAZIDES. | |
Record name | Metolazone | |
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Color/Form |
CRYSTALS FROM ETHANOL | |
CAS No. |
17560-51-9, 56436-31-8, 56436-32-9 | |
Record name | Metolazone | |
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Record name | METOLAZONE, (+)- | |
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Record name | METOLAZONE | |
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Record name | Metolazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |
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Melting Point |
253-259 °C, 256 °C | |
Record name | Metolazone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metolazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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